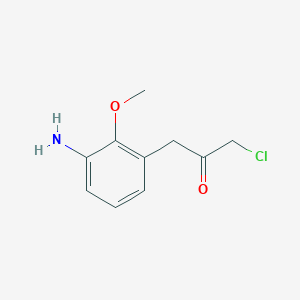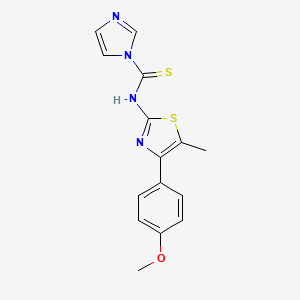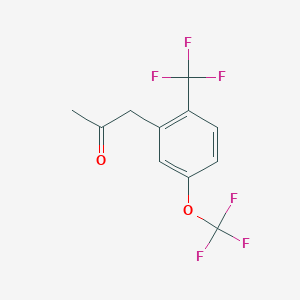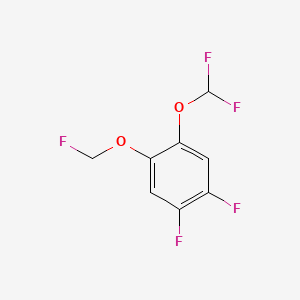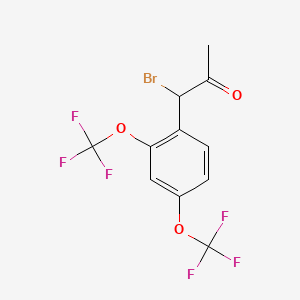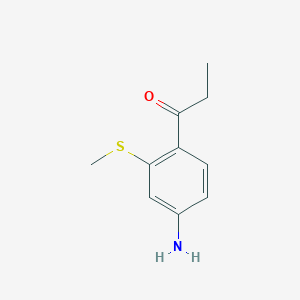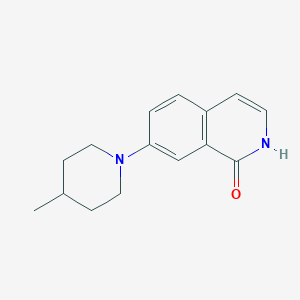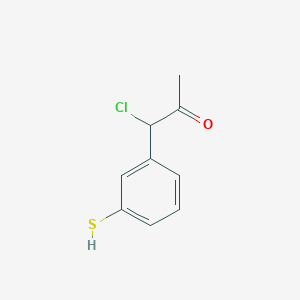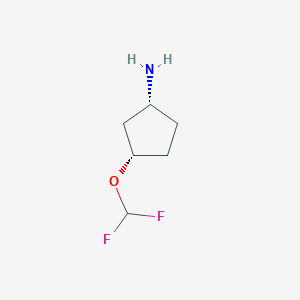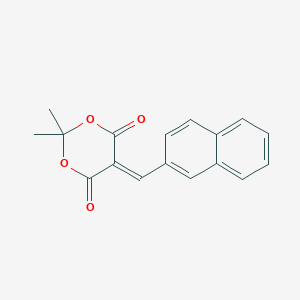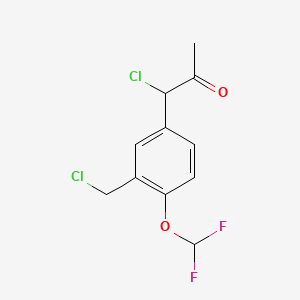
2-(4-Cyano-2-nitroanilino)-3-(4-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(4-CYANO-2-NITRO-PHENYL)-L-TYROSINE is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a cyano group and a nitro group attached to a phenyl ring, which is further connected to an L-tyrosine moiety. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-CYANO-2-NITRO-PHENYL)-L-TYROSINE typically involves multi-step organic reactions. One common approach is the nitration of a phenyl ring followed by the introduction of a cyano group. The L-tyrosine moiety is then attached through an amide bond formation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of (S)-N-(4-CYANO-2-NITRO-PHENYL)-L-TYROSINE may involve large-scale nitration and cyanation reactions, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(4-CYANO-2-NITRO-PHENYL)-L-TYROSINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be converted to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium hydroxide.
Major Products
The major products formed from these reactions include amino derivatives, substituted phenyl compounds, and various amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-N-(4-CYANO-2-NITRO-PHENYL)-L-TYROSINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (S)-N-(4-CYANO-2-NITRO-PHENYL)-L-TYROSINE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-2-nitrophenol
- 4-Cyano-2-nitrophenylboronic acid
- 4-tert-Butylphenol
Uniqueness
(S)-N-(4-CYANO-2-NITRO-PHENYL)-L-TYROSINE stands out due to its specific stereochemistry and the presence of both cyano and nitro groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C16H13N3O5 |
|---|---|
Molecular Weight |
327.29 g/mol |
IUPAC Name |
2-(4-cyano-2-nitroanilino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H13N3O5/c17-9-11-3-6-13(15(8-11)19(23)24)18-14(16(21)22)7-10-1-4-12(20)5-2-10/h1-6,8,14,18,20H,7H2,(H,21,22) |
InChI Key |
CSUSNCXDVUIPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


